molecular formula C10H15Cl2N5 B2474766 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride CAS No. 913264-39-8

3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

Cat. No.: B2474766
CAS No.: 913264-39-8
M. Wt: 276.17
InChI Key: FPGBFMPPOQVALQ-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives, which have been studied for their biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of hydrazine derivatives with pyridazine compounds. One common method includes heating 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol . The reaction conditions often require refluxing at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its anticancer and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for targeted cancer therapy. Its ability to modulate multiple signaling pathways enhances its therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;;/h1-2,5,8,11H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBFMPPOQVALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2N=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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